molecular formula C12H21NO3 B2587579 N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enal CAS No. 1335042-74-4

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enal

Cat. No.: B2587579
CAS No.: 1335042-74-4
M. Wt: 227.304
InChI Key: GVLWYYDPDKGZID-UHFFFAOYSA-N
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Description

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enal is a compound that features a tert-butoxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enal typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The aldehyde functionality is introduced through various synthetic routes, including the oxidation of corresponding alcohols or the reduction of carboxylic acids.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Major Products

    Oxidation: 3-amino-3,4-dimethylpent-4-enoic acid

    Reduction: 3-amino-3,4-dimethylpent-4-enol

    Substitution: Free amine (3-amino-3,4-dimethylpent-4-enal)

Scientific Research Applications

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Investigated for its potential as a building block in the synthesis of drug candidates, particularly those targeting neurological disorders and cancer.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-3-amino-3-methylbutanal: Similar structure but with a different alkyl chain length.

    N-Boc-3-amino-4-methylpentanal: Similar structure but with a different position of the methyl group.

    N-Boc-3-amino-3,4-dimethylbutanal: Similar structure but with a different alkyl chain length.

Uniqueness

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enal is unique due to its specific combination of functional groups and stereochemistry. The presence of both the Boc-protected amino group and the aldehyde group allows for versatile reactivity, making it a valuable intermediate in organic synthesis. Its stereochemistry also provides opportunities for the study of chiral interactions in biological systems.

Properties

IUPAC Name

tert-butyl N-(2,3-dimethyl-5-oxopent-1-en-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-9(2)12(6,7-8-14)13-10(15)16-11(3,4)5/h8H,1,7H2,2-6H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLWYYDPDKGZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C)(CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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